2-Fluoro-6-methoxyphenyl Isothiocyanate
Description
Positioning within the Class of Aryl Isothiocyanates
Aryl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate functional group directly attached to an aromatic ring. These compounds are recognized for their high reactivity and are pivotal intermediates in organic synthesis. beilstein-journals.org They are widely used in the preparation of a variety of nitrogen- and sulfur-containing heterocyclic compounds, as well as unsymmetrical thioureas. beilstein-journals.org
The isothiocyanate group is a versatile electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is the foundation of their utility in constructing complex molecular architectures. Many aryl isothiocyanates and their derivatives have been investigated for their biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. foodandnutritionjournal.orgnih.gov 2-Fluoro-6-methoxyphenyl isothiocyanate is a disubstituted member of this class, where the substituents are expected to modulate the reactivity of the isothiocyanate group and impart specific properties to the molecule and its derivatives.
Rationale for Fluorine and Methoxy (B1213986) Substituents in Synthetic and Mechanistic Research
The inclusion of fluorine and methoxy groups at the ortho-positions (2- and 6-) relative to the isothiocyanate group is a deliberate synthetic strategy. These substituents exert significant electronic and steric effects that influence the compound's reactivity and properties.
Fluorine: The high electronegativity of the fluorine atom allows it to act as a potent electron-withdrawing group through the sigma bond (inductive effect). This effect can influence the electrophilicity of the isothiocyanate carbon. Furthermore, fluorine's small size allows it to replace hydrogen with minimal steric hindrance. In medicinal chemistry and materials science, the introduction of fluorine can alter properties like metabolic stability, lipophilicity, and binding affinity. researchgate.net
Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring. However, it is also moderately electron-withdrawing inductively. The net electronic effect depends on its position. In the case of this compound, the interplay between the inductive withdrawal of the fluorine and the potential resonance donation of the methoxy group creates a unique electronic environment on the aromatic ring.
The ortho-positioning of both groups also introduces steric hindrance around the isothiocyanate functionality. This can influence the regioselectivity of reactions and the conformational preferences of the molecule. Researchers utilize these combined effects to fine-tune reaction outcomes and to probe the mechanisms of chemical transformations. For instance, a research paper on the synthesis of related compounds, such as octyl phenylcyanoacrylates, highlights the use of 2-fluoro-6-methoxy substituted benzaldehydes as precursors, indicating the utility of this substitution pattern in creating specific molecular structures. chemrxiv.orgchemrxiv.org
Table 1: Physicochemical Properties of Related Phenyl Isothiocyanates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | Liquid | - | - |
| 4-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | Solid | 228 | 24-26 |
| 2-Methoxyphenyl isothiocyanate | C₈H₇NOS | 165.21 | Liquid | - | - |
| 2-Chloro-6-fluorophenylisothiocyanate | C₇H₃ClFNS | 187.62 | - | 261 | 112 |
Data compiled from various chemical suppliers and databases. echemi.comcymitquimica.comsigmaaldrich.com
Overview of Research Trajectories for Fluorinated and Methoxylated Aryl Isothiocyanates
The research involving aryl isothiocyanates bearing fluorine and methoxy substituents has followed several key trajectories:
Synthesis of Heterocyclic Compounds: A primary application of these compounds is in the synthesis of diverse heterocyclic systems. The isothiocyanate group serves as a versatile building block for constructing thiazoles, thiadiazoles, benzothiazoles, and other related structures. The electronic nature of the substituents on the aryl ring can significantly influence the yield and selectivity of these cyclization reactions. researchgate.net
Medicinal Chemistry: Aryl isothiocyanates are of considerable interest in drug discovery. nih.govnih.gov The substitution pattern on the aromatic ring is crucial for modulating biological activity. Fluorine is often introduced to enhance metabolic stability or binding affinity, while methoxy groups can influence solubility and receptor interactions. Research in this area often involves synthesizing libraries of substituted aryl isothiocyanates to explore structure-activity relationships (SAR). researchgate.net
Mechanistic Probes: The defined electronic and steric properties of compounds like this compound make them excellent probes for studying reaction mechanisms. By observing how these substituents affect reaction rates and product distributions, chemists can gain insights into the transition states and intermediates of chemical reactions. For example, studies have investigated how substituents impact the inhibition of enzymes or the metabolism of other compounds. nih.gov
Current State of Knowledge and Unaddressed Research Questions for this compound
Currently, this compound is primarily recognized as a synthetic intermediate. Its availability allows for the synthesis of more complex molecules that incorporate the 2-fluoro-6-methoxyphenyl moiety. A notable example is its use as a precursor in the synthesis of octyl 2-fluoro-6-methoxyphenylcyanoacrylate, which was subsequently used in copolymerization studies with styrene. chemrxiv.orgchemrxiv.org This demonstrates its utility in materials science and polymer chemistry.
However, a comprehensive public-domain study focusing solely on the reactivity, biological activity, or detailed mechanistic profile of this compound itself appears to be limited. This points to several unaddressed research questions:
Detailed Reactivity Profile: How does the specific combination of an ortho-fluoro and an ortho-methoxy group quantitatively affect the electrophilicity of the isothiocyanate group compared to other disubstituted analogues? A systematic kinetic study of its reactions with a series of nucleophiles would be highly informative.
Biological Activity: While many aryl isothiocyanates have been screened for biological activity, the specific profile of this compound is not widely reported. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent remains largely unexplored. foodandnutritionjournal.org
Conformational Analysis: What is the preferred three-dimensional structure of the molecule? Understanding the conformational dynamics and the orientation of the substituents relative to the isothiocyanate group could provide insights into its reactivity and potential interactions with biological macromolecules.
Coordination Chemistry: The nitrogen and sulfur atoms of the isothiocyanate group can coordinate to metal centers. The influence of the fluorine and methoxy substituents on the coordination properties of this compound is an area that could be investigated.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNOS |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-fluoro-2-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(9)8(7)10-5-12/h2-4H,1H3 |
InChI Key |
RVRYPCZCBAJLNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N=C=S |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Methoxyphenyl Isothiocyanate
Nucleophilic Addition Reactions at the Isothiocyanate Group
The central carbon atom of the isothiocyanate moiety is electron-deficient and serves as the primary site for nucleophilic attack. This reactivity is the foundation for many of its characteristic transformations, most notably the formation of thiourea (B124793) and its derivatives.
The reaction between 2-Fluoro-6-methoxyphenyl isothiocyanate and primary or secondary amines is a robust and straightforward method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives, respectively. The mechanism involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate. This process is typically efficient and results in high yields of the corresponding thiourea adducts. The reaction generally proceeds under mild conditions and is a cornerstone in the synthesis of various biologically active molecules and complex ligands.
The general viability of this synthetic strategy allows for the creation of a diverse library of thiourea derivatives by varying the amine component.
Table 1: Synthesis of Thiourea Derivatives
| Amine Reactant | Product |
|---|---|
| Primary Amine (R-NH₂) | N-(2-Fluoro-6-methoxyphenyl)-N'-(R)-thiourea |
Beyond amines, this compound can react with other heteroatom nucleophiles, such as alcohols and thiols. These reactions lead to the formation of O-thiocarbamates and dithiocarbamates, respectively. The reaction with alcohols or thiols typically requires a base to generate the more nucleophilic alkoxide or thiolate anion, which then attacks the isothiocyanate carbon. This pathway expands the synthetic utility of the isothiocyanate, allowing for its incorporation into a wider range of molecular frameworks. nih.gov
Table 2: Reactions with Heteroatom Nucleophiles
| Nucleophile | Product Class |
|---|---|
| Alcohol (R-OH) / Base | O-alkyl (2-Fluoro-6-methoxyphenyl)carbamothioate |
Cycloaddition Reactions for Heterocyclic Ring Formation
This compound can participate as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.org For instance, it can react with 1,3-dipoles like azides or nitrile oxides. nih.govacs.org These reactions are valuable in synthetic organic chemistry as they provide a direct route to complex heterocyclic systems from relatively simple precursors. The reaction with an azide, for example, can yield a thiatriazoline ring system. acs.org Such cycloadditions are often highly regioselective and stereoselective, making them powerful tools for constructing specific isomers of heterocyclic compounds. wikipedia.org
Derivatization for Complex Molecular Architecture Construction
Due to its well-defined reactivity, this compound serves as a valuable synthon for introducing the 2-fluoro-6-methoxyphenylthiocarbamide moiety into more complex molecules. Its ability to readily react with nucleophiles like amines, alcohols, and thiols allows for its conjugation to larger scaffolds, peptides, or other functionalized molecules. This derivatization is a key strategy in medicinal chemistry and materials science for creating complex molecular architectures with tailored properties. The resulting thiourea linkage is often stable and can act as a hydrogen bond donor and acceptor, influencing the conformational properties of the final structure.
Role as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. While classic isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, isothiocyanates are also valuable building blocks in the MCR landscape. mdpi.comorganic-chemistry.orgwikipedia.orgwikipedia.org this compound can be employed in novel MCRs to generate diverse and complex heterocyclic libraries. Its predictable reactivity allows for its rational inclusion in the design of new one-pot synthetic methodologies, streamlining the synthesis of intricate molecular structures and enhancing the efficiency of drug discovery and development processes.
Advanced Analytical and Spectroscopic Characterization for Research Integrity
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 2-Fluoro-6-methoxyphenyl Isothiocyanate from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is typically employed. The separation is based on the differential partitioning of the analyte between the two phases.
Due to the isothiocyanate group, which can be reactive, careful method development is crucial. This includes the selection of an appropriate mobile phase (e.g., acetonitrile/water or methanol/water gradients) and a suitable detector. A UV detector is commonly used, as the aromatic ring of the compound provides strong chromophores. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Detailed Research Findings: While specific HPLC methods for this compound are not extensively published, methods for analogous aromatic isothiocyanates can be adapted. For instance, the analysis of phenylisothiocyanate derivatives often employs a C18 column with a gradient elution. mdpi.comnih.gov The presence of the fluorine and methoxy (B1213986) groups on the phenyl ring of the target compound will influence its retention time, generally increasing its hydrophobicity compared to unsubstituted phenylisothiocyanate.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given that many isothiocyanates are sufficiently volatile, GC can be a powerful tool for monitoring the progress of the synthesis of this compound and for detecting volatile impurities. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
For the analysis of this compound, a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) would be appropriate. The sample is vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) offers definitive identification. Challenges in GC analysis of isothiocyanates can include their thermal lability, which may lead to degradation in the injector port if temperatures are too high. nih.gov
Detailed Research Findings: Research on various isothiocyanates has demonstrated the utility of GC-MS in identifying and quantifying these compounds in complex mixtures. mdpi.com For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by GC to determine the consumption of starting materials and the formation of the desired isothiocyanate product.
Table 2: Representative GC-MS Conditions for Reaction Monitoring
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a critical tool for the structural elucidation and confirmation of this compound, providing information about its molecular weight and fragmentation pattern.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of isothiocyanates, as it can handle thermally sensitive compounds and provides molecular weight information for each separated component. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
In a typical LC-MS analysis of this compound, the effluent from the HPLC column is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the confirmation of the molecular weight of the target compound and the identification of impurities and degradation products.
Detailed Research Findings: Studies on the LC-MS analysis of various isothiocyanates have shown that these compounds can be derivatized to enhance their ionization efficiency. nih.govwur.nl For this compound, derivatization may not be necessary for detection, but it could be employed for trace-level quantification.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound and distinguishing it from isobaric interferences. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confidently assigned.
Detailed Research Findings: The molecular formula of this compound is C₈H₆FNOS. The theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. A mass accuracy of less than 5 ppm is typically expected for confident formula assignment.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆FNOS |
| Calculated Monoisotopic Mass | 183.0181 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | 184.0259 m/z |
| Mass Accuracy | < 3 ppm |
Time-of-Flight Mass Spectrometry (TOF-MS) is characterized by its high mass accuracy, resolution, and fast acquisition speeds. These features make it particularly useful for mechanistic studies, such as monitoring the kinetics of reactions involving isothiocyanates. mdpi.com The ability to acquire full-scan mass spectra rapidly allows for the detection and identification of transient intermediates in a chemical reaction.
Detailed Research Findings: While specific mechanistic studies on this compound using TOF-MS are not readily available, the technique has been employed to study the reactions of other isothiocyanates. For example, TOF-MS can be used to monitor the reaction of an isothiocyanate with a nucleophile, providing insights into the reaction pathway and the formation of adducts. The high mass accuracy of TOF-MS is crucial for identifying the elemental composition of short-lived intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the atomic arrangement within a molecule.
¹H NMR spectroscopy would be used to identify the electronic environments of the hydrogen atoms in the this compound molecule. The aromatic protons would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their position relative to the fluoro, methoxy, and isothiocyanate groups. The protons of the methoxy group would appear as a distinct singlet. However, no experimentally determined ¹H NMR data for this specific compound has been reported.
¹³C NMR spectroscopy is employed to probe the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom of the isothiocyanate group (-N=C=S) would have a characteristic chemical shift. The aromatic carbons' resonances would be influenced by the attached functional groups, and the methoxy carbon would appear as a single peak. Specific ¹³C NMR spectral data for this compound are not available in published literature.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single peak would be expected for the fluorine atom in this compound, and its chemical shift would be indicative of its position on the aromatic ring. No publicly available ¹⁹F NMR data for this compound could be located.
For a comprehensive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments would establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), confirming the precise arrangement of atoms. As no primary NMR data is available, no multi-dimensional NMR studies have been reported.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show a strong, characteristic absorption band for the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹. Other expected absorptions would include C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, and C-O and C-F stretching vibrations. A specific, experimentally verified FTIR spectrum for this compound is not documented in available sources.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would offer an exact spatial arrangement of the atoms in this compound. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful analytical techniques employed to investigate the electronic transitions within a molecule. These methods provide valuable insights into the molecular structure and electronic properties of compounds such as this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. For aromatic isothiocyanates, the observed absorption bands are typically attributed to π → π* and n → π* electronic transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity and are characteristic of the aromatic phenyl ring and the isothiocyanate (-N=C=S) group. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital.
Fluorescence spectroscopy provides complementary information by measuring the emission of light from a molecule after it has absorbed photons. This phenomenon occurs when an electron returns from an excited singlet state to the ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
The fluorescence properties of this compound are expected to be influenced by the nature of its substituents. The presence of the methoxy group (an electron-donating group) and the fluorine atom (an electron-withdrawing group) can affect the energy levels of the molecular orbitals and, consequently, the emission spectrum.
To illustrate the type of data obtained from these analyses, a hypothetical data table is presented below. This table is based on typical values for similar aromatic isothiocyanates and is for illustrative purposes only, pending experimental verification for this compound.
Hypothetical Spectroscopic Data for this compound
| Parameter | Value | Transition |
|---|---|---|
| UV-Vis Spectroscopy | ||
| λmax 1 | ~250-260 nm | n → π* |
| λmax 2 | ~290-310 nm | π → π* |
| Fluorescence Spectroscopy | ||
| Excitation λmax | ~310 nm | |
| Emission λmax | ~350-370 nm | |
| Stokes Shift | ~40-60 nm |
This interactive table summarizes the anticipated spectroscopic properties. The exact values would need to be determined through experimental measurement. The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive understanding of the electronic behavior of this compound, which is crucial for its application in various research fields.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies and reactivity indices. For compounds like 2-Fluoro-6-methoxyphenyl Isothiocyanate, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G, are instrumental in understanding its behavior.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For instance, DFT calculations on structurally related aromatic compounds have determined HOMO-LUMO energy gaps to be around 5.38 eV, providing a quantitative measure of their stability. researchgate.net
These calculations also generate electron density maps and electrostatic potential surfaces, which visualize the distribution of charge within the molecule. These maps can identify electrophilic sites (regions of low electron density, prone to attack by nucleophiles) and nucleophilic sites (regions of high electron density), thereby predicting how the molecule will interact with other reagents.
Table 1: Typical Parameters in DFT Calculations for Aromatic Isothiocyanates
| Parameter | Typical Method/Basis Set | Information Gained |
|---|---|---|
| Geometry Optimization | B3LYP/6-311G(d,p) | Lowest energy 3D structure, bond lengths, bond angles |
| Frequency Calculation | B3LYP/6-311G(d,p) | Vibrational modes, confirmation of energy minima |
| Frontier Orbitals (HOMO/LUMO) | B3LYP/6-311G(d,p) | Reactivity, kinetic stability, electronic transition energies |
| Electrostatic Potential | Self-Consistent Field (SCF) | Charge distribution, sites for electrophilic/nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule with rotational freedom like this compound, MD simulations are invaluable for performing conformational analysis. The molecule is not static; the methoxy (B1213986) (-OCH₃) and isothiocyanate (-NCS) groups can rotate around their single bonds connected to the phenyl ring.
MD simulations can map the potential energy surface of the molecule as these bonds rotate, identifying the most stable, low-energy conformations (conformers) and the energy barriers between them. nih.gov This is crucial because the specific three-dimensional shape of the molecule can significantly influence its biological activity and physical properties. Studies on similar molecules like 2-Methoxyphenyl isothiocyanate have identified multiple stable conformers, suggesting that this compound likely exhibits similar conformational flexibility. nih.gov
Furthermore, MD simulations can model the molecule's behavior in a solvent, providing insights into solute-solvent interactions and how the molecular conformation might change in different environments. By simulating a system with multiple molecules, these methods also elucidate intermolecular interactions, predicting how molecules of this compound would aggregate in a condensed phase.
Hirshfeld Surface Analysis for Understanding Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are arranged in the solid state and which non-covalent forces hold them together.
The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths. The normalized contact distance (dnorm) map is particularly useful, highlighting regions involved in hydrogen bonds and other close contacts as distinct red spots. mdpi.com
Table 2: Example Hirshfeld Surface Analysis Data for a Substituted Aromatic Compound
| Interaction Type | Typical Percentage Contribution |
|---|---|
| H···H | 39.6% - 59.2% |
| O···H/H···O | 23.5% - 37.7% |
| C···H/H···C | 12.5% - 17.4% |
| C···C (π-π stacking) | 4.0% - 13.7% |
| N···H/H···N | 10.6% - 20.4% |
Note: Data represents typical ranges found in related organic molecules as specific data for the title compound is not available. researchgate.netresearchgate.netnih.govnih.govnih.gov
Quantum Chemical Calculations of Geometrical Parameters and Energetics
Quantum chemical calculations, particularly methods like DFT, are used to determine the optimized geometrical parameters of a molecule with high accuracy. These calculations predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface.
The outputs of these calculations include precise values for bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). For this compound, this would include the C-F, C-O, C-N, N=C, and C=S bond lengths, as well as the angles defining the geometry of the phenyl ring and the orientation of the substituents.
These theoretically calculated parameters can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. researchgate.net Furthermore, these calculations provide the total electronic energy of the molecule, allowing for the comparison of the relative stabilities of different isomers or conformers. The accuracy of these energetic and geometric predictions is highly dependent on the level of theory and the basis set used in the calculation. nih.gov
Table 3: Key Geometrical Parameters Calculated via Quantum Chemistry
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | Distances between atomic nuclei (e.g., C-C, C-F, C=S) | Defines molecular size and bond strength |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C in the ring) | Determines the local shape of the molecule |
| Dihedral Angles (°) | Torsional angles describing rotation around bonds | Defines the overall 3D conformation and steric hindrance |
| Total Energy (Hartrees) | The total electronic energy of the optimized structure | Allows for comparison of the stability of different conformers |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use molecular modeling and statistical analysis to build predictive models. These models can guide the design of new, more potent analogues of a lead compound like this compound.
In a computational SAR study, a series of related molecules is analyzed to identify key structural features (pharmacophores) that are essential for the desired biological effect. For this compound, these features would include the phenyl ring, the isothiocyanate group, and the specific pattern of substitution with fluoro and methoxy groups. The position of these substituents can be critical; for example, studies on other bioactive molecules have shown that an ortho-fluoro substituent can have a significantly different effect on activity compared to a meta- or para-fluoro substituent. nih.gov
Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in physicochemical properties (such as lipophilicity, electronic properties, and steric factors) with changes in biological activity. By understanding the role of the fluorine atom (an electron-withdrawing group) and the methoxy group (an electron-donating group), computational models can predict how modifications to the molecule might enhance its efficacy or selectivity for a specific biological target. mdpi.com These predictive models are crucial for prioritizing which new derivatives to synthesize, saving significant time and resources in drug discovery and development. nih.gov
Mechanistic Studies of Reactions Involving 2 Fluoro 6 Methoxyphenyl Isothiocyanate
Kinetic Profiling of Key Transformation Steps
Kinetic analysis serves as a powerful tool for elucidating the step-by-step sequence of a reaction mechanism. For reactions involving 2-Fluoro-6-methoxyphenyl isothiocyanate, kinetic profiling allows for the determination of rate laws and the identification of rate-determining steps. These studies often involve monitoring the concentration of reactants and products over time using spectroscopic techniques.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [Isothiocyanate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |
| 4 | 0.2 | 0.2 | 9.6 x 10⁻³ |
Identification and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism is often contingent upon the successful identification and characterization of transient intermediates. In the chemistry of this compound, various spectroscopic and spectrometric techniques are employed to detect these short-lived species. Mass spectrometry, for example, can be used to identify charged intermediates that are operative in catalyzed reactions.
For instance, in the reaction of isothiocyanates with amines, a common transformation, the initial addition of the amine to the carbon of the isothiocyanate group forms a thiourea (B124793) derivative. The mechanism of this reaction can be complex and may proceed through various intermediates depending on the specific reactants and conditions. Trapping experiments, where a reactive species is added to intercept an intermediate, are also a valuable tool in this context.
Stereochemical Investigations of Product Formation
When reactions involving this compound have the potential to form chiral products, stereochemical investigations become paramount. These studies aim to understand how the spatial arrangement of atoms in the reactants influences the stereochemistry of the products. Techniques such as chiral chromatography, polarimetry, and circular dichroism are instrumental in determining the enantiomeric or diastereomeric excess of the products. The outcomes of these investigations provide critical information about the transition state geometry and the mechanism of stereocontrol.
Catalytic Aspects and Ligand Effects in Isothiocyanate Chemistry
Catalysis plays a significant role in the chemistry of isothiocyanates, enabling transformations that would otherwise be slow or unselective. Both transition metal catalysts and organocatalysts can be employed to facilitate a wide range of reactions. The choice of catalyst and, in the case of metal catalysis, the nature of the ligands can have a profound impact on the reaction's outcome.
Ligands can modulate the steric and electronic environment of a metal center, thereby influencing the catalyst's activity and selectivity. For example, the use of chiral ligands can induce enantioselectivity in reactions that produce chiral products. The systematic variation of ligands allows for the fine-tuning of the catalyst's properties to achieve the desired transformation with high efficiency.
Table 2: Influence of Different Ligands on a Hypothetical Catalytic Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Ligand A | 1 | 12 | 85 | 92 |
| Ligand B | 1 | 24 | 70 | 65 |
| Ligand C | 2 | 8 | 95 | 98 |
| No Ligand | 5 | 48 | 40 | N/A |
Solvent Effects on Reaction Pathways and Selectivity
The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in the reaction mechanism. nih.govSolvent effects can significantly alter reaction rates and even change the course of a reaction by stabilizing or destabilizing reactants, products, and transition states.
In the context of this compound chemistry, the polarity of the solvent can influence the solubility of reactants and the stability of charged intermediates. For instance, polar aprotic solvents might favor a stepwise mechanism involving charged intermediates, whereas nonpolar solvents might promote a concerted pathway. nih.govThis can lead to different product distributions and selectivities, making the choice of solvent a critical parameter in reaction optimization.
Emerging Research Directions and Future Perspectives for 2 Fluoro 6 Methoxyphenyl Isothiocyanate
Development of Novel and Efficient Synthetic Routes for Specific Isomers
The synthesis of aryl isothiocyanates has evolved significantly from classical methods that often relied on hazardous reagents like thiophosgene (B130339). mdpi.comnih.gov Modern research focuses on developing safer, more efficient, and versatile "one-pot" procedures that are applicable to a wide range of substrates, including electronically complex anilines like 2-fluoro-6-methoxyaniline (B1297489), the precursor to the title compound.
A prevalent strategy involves the in-situ generation of a dithiocarbamate (B8719985) salt from the corresponding primary amine and carbon disulfide, followed by decomposition using a desulfurizing agent. nih.govnih.gov A variety of reagents have been developed for this desulfurization step, each with distinct advantages in terms of yield, reaction time, and substrate scope. For instance, tosyl chloride has been used to mediate the decomposition of dithiocarbamate salts, affording both alkyl and aryl isothiocyanates in good yields. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, dramatically reducing reaction times for the preparation of aliphatic and aromatic isothiocyanates. nih.gov
Future research in this area will likely focus on regioselective syntheses that can efficiently produce specific isomers of polysubstituted aryl isothiocyanates. For a molecule like 2-Fluoro-6-methoxyphenyl Isothiocyanate, methods that tolerate both the electron-withdrawing fluorine and the electron-donating methoxy (B1213986) group are essential. The development of catalytic systems, potentially using earth-abundant metals, could provide milder and more selective pathways. nih.gov Furthermore, protocols that utilize elemental sulfur as the sulfur source are gaining traction as a green chemistry approach. mdpi.com
| Method | Key Reagents | Typical Conditions | Advantages | Potential Challenges for this compound |
|---|---|---|---|---|
| Dithiocarbamate Decomposition | CS₂, Base, Desulfurizing Agent (e.g., TsCl, T3P®, DMT/NMM/TsO⁻) | One-pot, often room temp to moderate heating | Avoids highly toxic thiophosgene; generally good yields. nih.govorganic-chemistry.org | Optimization of base and desulfurizing agent may be needed for the specific substrate. |
| Elemental Sulfur-Based | Elemental Sulfur (S₈), Catalyst | Moderate heating (e.g., 40 °C) | Green, sustainable, low-cost sulfur source. mdpi.com | Catalyst compatibility and reaction kinetics with the substituted aniline (B41778). |
| Microwave-Assisted Synthesis | Amine, CS₂, Desulfurizing Agent | Microwave irradiation (e.g., 90 °C, 3 min) | Extremely rapid reaction times, high yields. nih.gov | Potential for side reactions due to rapid heating; requires specialized equipment. |
| Flow Chemistry | Immobilized reagents, continuous flow | Microreactors, controlled residence time | Enhanced safety, rapid on-demand synthesis, easy scale-up. researchgate.net | Requires development of specific flow reactor setups and optimization of conditions. |
Exploration of Unique Reactivity Profiles in Cascade and Domino Reactions
The isothiocyanate group is a versatile functional handle for complex molecule synthesis due to its participation in various cycloaddition and radical reactions. acs.orgarkat-usa.org A key research direction for this compound is its use in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. This approach offers significant advantages in terms of atom economy and step efficiency.
Radical cascade reactions involving aryl isothiocyanates have been shown to produce novel heterocyclic structures. acs.orgacs.org In these processes, an aryl radical can add to the sulfur atom of the isothiocyanate, generating an α-(arylsulfanyl)imidoyl radical intermediate. acs.org This intermediate can then undergo further intramolecular cyclizations to build complex polycyclic systems. acs.org The substitution pattern on the 2-Fluoro-6-methoxyphenyl ring would be expected to heavily influence the outcome of such cascades. The electron-withdrawing nature of the fluorine atom and the steric bulk of the ortho-substituents could direct the regioselectivity of the cyclization steps, potentially leading to unique molecular architectures that would be difficult to access through other means.
Isothiocyanates also participate in 1,3-dipolar cycloaddition reactions with species like nitrile oxides, forming unstable intermediates that can rearrange to provide access to other functional groups or heterocycles. nih.govacs.org The electronic properties of the aryl ring in this compound will directly impact the reactivity of the C=S bond, making it a tunable component in the design of novel domino reaction sequences.
Application in the Design of Novel Chemical Scaffolds for Chemical Biology Research
Isothiocyanates are well-established as covalent modifiers of proteins, primarily through their reaction with nucleophilic amino acid residues such as cysteine and lysine (B10760008). researchgate.netnih.govnih.gov This reactivity has been harnessed to develop chemical probes, activity-based protein profiling tools, and covalent inhibitors. The electrophilic carbon of the isothiocyanate group is attacked by the thiol of cysteine or the primary amine of lysine to form a stable dithiocarbamate or thiourea (B124793) linkage, respectively. researchgate.net
This compound represents an attractive starting point for designing novel chemical scaffolds for chemical biology. The core structure offers three key features:
Covalent Warhead : The isothiocyanate group provides the mechanism for irreversible binding to a protein target.
Fluorine Atom : The fluorine substituent can enhance binding affinity through specific interactions (e.g., hydrogen bonding, dipole interactions), improve metabolic stability, and serve as a useful label for ¹⁹F NMR studies.
Methoxy Group : The methoxy group can modulate the electronic properties of the ring, influence solubility, and provide a vector for non-covalent interactions within a protein's binding pocket.
Future research could involve incorporating this moiety into larger molecules to target specific proteins implicated in disease. Proteomic studies have successfully identified numerous cellular proteins that are covalently modified by various isothiocyanates, providing a roadmap for potential targets. nih.govnih.gov By tethering this compound to known pharmacophores, researchers could develop highly specific and potent covalent inhibitors.
Integration with Automated Synthesis and High-Throughput Experimentation
The advancement of automated synthesis platforms and high-throughput experimentation (HTE) has revolutionized modern drug discovery and materials science. Flow chemistry, in particular, is exceptionally well-suited for the synthesis of isothiocyanates. researchgate.net Due to their reactivity, isothiocyanates are often best prepared and used immediately, a workflow that is perfectly managed by continuous-flow reactors where the reactive intermediate is generated on-demand and directly passed into the next reaction stream. researchgate.netnih.govthieme-connect.com
Integrating the synthesis of this compound and its derivatives into a flow chemistry platform would enable the rapid generation of a library of analogues. thieme-connect.com By coupling this automated synthesis with HTE screening, researchers could quickly evaluate a large number of compounds for specific biological activities or material properties. For example, isothiocyanates are key building blocks in the construction of DNA-encoded libraries (DELs), a technology that allows for the screening of billions of compounds against a protein target. rsc.orgresearchgate.net The development of a robust, DNA-compatible synthesis of isothiocyanate intermediates allows for the creation of immense chemical diversity for drug discovery. rsc.org The unique substitution pattern of this compound could be introduced into DELs to explore novel chemical space.
Advanced Computational Modeling for Rational Design of Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. chemrxiv.orgnih.gov For a molecule like this compound, computational modeling can provide profound insights that guide experimental design.
DFT calculations can be used to:
Predict Reaction Pathways : By calculating the activation energies for different potential reactions, such as cycloadditions or cascade processes, researchers can predict the most likely product and optimize reaction conditions to favor a desired outcome. researchgate.netresearchgate.net
Analyze Electronic Structure : Modeling can elucidate how the competing electronic effects of the ortho-fluoro (inductive-withdrawing) and ortho-methoxy (resonance-donating) groups influence the electrophilicity of the isothiocyanate carbon. This is critical for predicting its reactivity with various nucleophiles, including biological ones like cysteine. rsc.org
Rationalize Regioselectivity : In complex cascade reactions, computational studies can explain why one isomer is formed over another, helping to rationalize experimental observations and design substrates that lead to a single desired product. acs.org
Model Biological Interactions : Docking studies and molecular dynamics simulations can predict how a chemical scaffold derived from this compound might bind to a protein target, guiding the design of more potent and selective covalent probes or inhibitors.
Future research will undoubtedly leverage these advanced computational tools to rationally design novel transformations and applications for this compound, minimizing trial-and-error experimentation and accelerating the pace of discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-6-methoxyphenyl isothiocyanate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reacting 2-fluoro-6-methoxyaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane under reflux (45–50°C, 6–8 hours). This method requires inert gas (N₂) to prevent oxidation .
- Route 2 : Using carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in tetrahydrofuran (THF). The intermediate dithiocarbamate is then treated with HCl to yield the isothiocyanate .
- Key Variables : Reaction temperature, stoichiometry of thiophosgene (1.2–1.5 equivalents), and pH control during intermediate steps significantly affect purity (>95% by HPLC) and yield (60–75%) .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : The isothiocyanate group (-N=C=S) exhibits a strong absorption band at 2050–2100 cm⁻¹. Methoxy (-OCH₃) and fluoro substituents show C-O stretching at 1250 cm⁻¹ and C-F bending at 1100–1200 cm⁻¹, respectively .
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–3.9 ppm (singlet). Fluorine substituents cause deshielding in adjacent aromatic protons (δ 6.8–7.2 ppm, multiplet). The isothiocyanate carbon (C=S) appears at δ 130–135 ppm in ¹³C NMR .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Thiourea Derivatives : Reacts with amines (e.g., benzylamine) to form fluorinated thioureas, used as enzyme inhibitors or ligands in coordination chemistry. Optimal conditions: 1:1.2 molar ratio in ethanol (room temperature, 12 hours) .
- Heterocyclic Synthesis : Serves as a precursor for benzothiazines via cycloaddition with β-(2-aminophenyl)-α,β-ynones under mild acidic conditions (e.g., 10% H₂SO₄ in THF) .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) explain the regioselectivity of this compound in cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing fluorine and methoxy groups stabilize transition states in 6-exo-dig cyclization. The reaction proceeds via nucleophilic attack at the isothiocyanate carbon, with activation energies <25 kcal/mol .
- Data Contradiction : Experimental yields (70–85%) sometimes exceed computational predictions due to solvent effects (e.g., THF stabilizes intermediates) not fully modeled .
Q. What strategies mitigate hydrolysis of the isothiocyanate group during bioconjugation with proteins (e.g., HSA)?
- Methodological Answer :
- Buffer Optimization : Use pH 7.4 phosphate buffer (0.1 M) with 10% DMSO to enhance solubility and reduce hydrolysis. Avoid aqueous media above pH 8.0 .
- Temperature Control : Conjugation at 4°C for 24 hours minimizes degradation (<5% hydrolysis vs. 20% at 25°C) .
- Validation : Confirm conjugation via MALDI-TOF MS (mass shift ≈190 Da) and fluorescence quenching assays .
Q. How do steric and electronic effects of the 2-fluoro-6-methoxy substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Steric Effects : The ortho-fluoro group hinders nucleophilic attack, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) for SNAr with amines .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring, while methoxy’s electron-donating effect directs substitution to the para position (relative to fluorine). Hammett constants (σ⁺) predict reactivity trends: σ⁺(F) = +0.43, σ⁺(OCH₃) = -0.27 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
